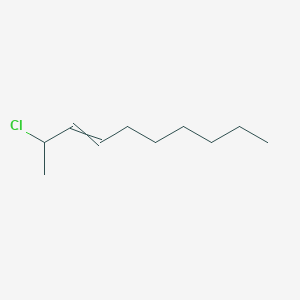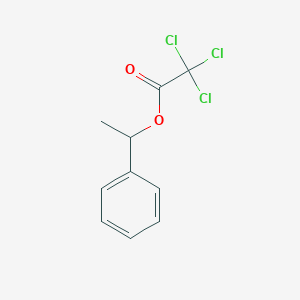![molecular formula C13H13NO2S B14311703 2-[(Benzenesulfinyl)methyl]-3-oxocyclopentane-1-carbonitrile CAS No. 110921-43-2](/img/structure/B14311703.png)
2-[(Benzenesulfinyl)methyl]-3-oxocyclopentane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Benzenesulfinyl)methyl]-3-oxocyclopentane-1-carbonitrile is a chemical compound with the molecular formula C₁₃H₁₃NO₂S This compound features a cyclopentane ring substituted with a benzenesulfinylmethyl group, a ketone, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzenesulfinyl)methyl]-3-oxocyclopentane-1-carbonitrile typically involves multiple steps:
Formation of the Benzenesulfinylmethyl Intermediate: This step involves the reaction of benzene with a sulfinylating agent to introduce the sulfinyl group.
Cyclopentane Ring Formation: The intermediate is then reacted with a suitable cyclopentane precursor under conditions that promote ring closure.
Introduction of the Nitrile Group: The nitrile group is introduced via a nucleophilic substitution reaction, often using a cyanide source.
Oxidation to Form the Ketone: The final step involves the oxidation of the appropriate carbon to form the ketone group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Benzenesulfinyl)methyl]-3-oxocyclopentane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be further oxidized to a sulfone.
Reduction: The ketone and nitrile groups can be reduced to their corresponding alcohol and amine, respectively.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohols and amines.
Substitution: Formation of amides, esters, or other substituted products.
Applications De Recherche Scientifique
2-[(Benzenesulfinyl)methyl]-3-oxocyclopentane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-[(Benzenesulfinyl)methyl]-3-oxocyclopentane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzenesulfinyl group can participate in redox reactions, while the nitrile and ketone groups can form hydrogen bonds or covalent interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(Benzenesulfonyl)methyl]-3-oxocyclopentane-1-carbonitrile: Similar structure but with a sulfonyl group instead of a sulfinyl group.
2-[(Benzenesulfinyl)methyl]-3-hydroxycyclopentane-1-carbonitrile: Similar structure but with a hydroxyl group instead of a ketone.
Uniqueness
2-[(Benzenesulfinyl)methyl]-3-oxocyclopentane-1-carbonitrile is unique due to the presence of both a benzenesulfinyl group and a nitrile group on the cyclopentane ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
This compound’s unique combination of functional groups makes it a valuable target for research in various scientific disciplines.
Propriétés
Numéro CAS |
110921-43-2 |
|---|---|
Formule moléculaire |
C13H13NO2S |
Poids moléculaire |
247.31 g/mol |
Nom IUPAC |
2-(benzenesulfinylmethyl)-3-oxocyclopentane-1-carbonitrile |
InChI |
InChI=1S/C13H13NO2S/c14-8-10-6-7-13(15)12(10)9-17(16)11-4-2-1-3-5-11/h1-5,10,12H,6-7,9H2 |
Clé InChI |
QPSBCSYCAFXJAR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C(C1C#N)CS(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


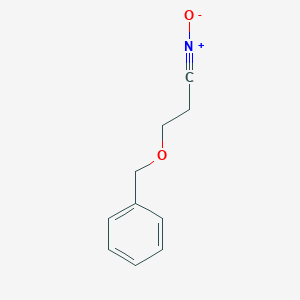
![4-(Chloromethyl)-1,2-bis[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14311638.png)
![4-[(2-Chloroethyl)(methyl)amino]-3-methylbenzaldehyde](/img/structure/B14311639.png)
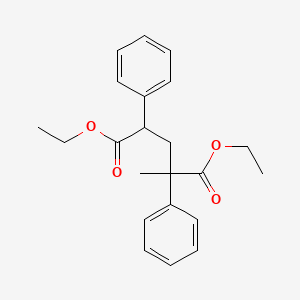
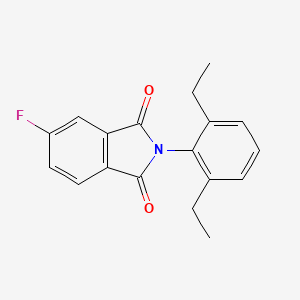
![2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine](/img/structure/B14311653.png)
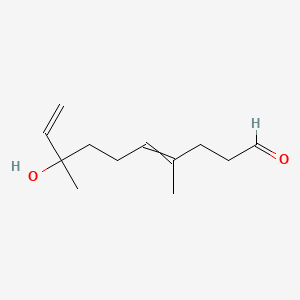
![2-Thiabicyclo[2.2.1]heptan-5-one](/img/structure/B14311664.png)

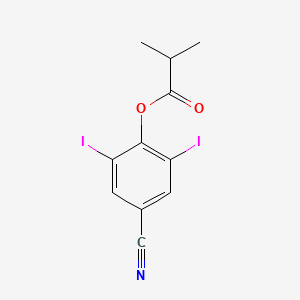
![2-Chloro-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14311675.png)
